An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-2-(thiolan-3-yloxy)pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-2-(thiolan-3-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(thiolan-3-yloxy)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is fundamental to understanding its reactivity, and by extension, its potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of such organic compounds in solution.[1][2] This guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 3-Chloro-2-(thiolan-3-yloxy)pyridine, alongside a detailed experimental protocol for its acquisition and analysis. The predictions are grounded in established principles of NMR spectroscopy and data from analogous structures.
Molecular Structure and Numbering
For clarity in spectral assignment, the atoms of 3-Chloro-2-(thiolan-3-yloxy)pyridine are numbered as follows:
Caption: Molecular structure and atom numbering for 3-Chloro-2-(thiolan-3-yloxy)pyridine.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 3-Chloro-2-(thiolan-3-yloxy)pyridine. These predictions are based on the analysis of substituent effects on the pyridine ring and known chemical shift ranges for alkoxy and thioether moieties.[3][4][5][6]
Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.65 - 7.75 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 |
| H5 | 6.90 - 7.00 | dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 5.0 |
| H6 | 8.10 - 8.20 | dd | J(H6,H5) ≈ 5.0, J(H6,H4) ≈ 1.5 |
| H3' | 5.50 - 5.60 | m | |
| H2'a, H2'b | 3.00 - 3.20 | m | |
| H4'a, H4'b | 2.20 - 2.40 | m | |
| H5'a, H5'b | 2.90 - 3.10 | m |
Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160.0 - 162.0 |
| C3 | 120.0 - 122.0 |
| C4 | 138.0 - 140.0 |
| C5 | 118.0 - 120.0 |
| C6 | 148.0 - 150.0 |
| C3' | 80.0 - 82.0 |
| C2' | 35.0 - 37.0 |
| C4' | 32.0 - 34.0 |
| C5' | 38.0 - 40.0 |
Scientific Rationale for Spectral Predictions
The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy, considering the electronic environment of each nucleus.
-
Pyridine Ring Protons (H4, H5, H6): The pyridine ring protons are expected to resonate in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom deshields the α-protons (H6) and γ-protons (H4) significantly.[5][7] The 3-chloro substituent will have a moderate deshielding effect on the adjacent H4 proton. The 2-(thiolan-3-yloxy) group, being an electron-donating group, will shield the ortho (H6, though less influential due to the nitrogen) and para (H4) positions. The interplay of these effects results in the predicted chemical shifts. The coupling pattern will be a complex set of doublets of doublets due to ortho and meta couplings.
-
Pyridine Ring Carbons (C2-C6): The carbon atoms of the pyridine ring will show a wide range of chemical shifts. C2 and C6, being adjacent to the electronegative nitrogen, will be significantly deshielded. The 2-(thiolan-3-yloxy) substituent will cause a downfield shift for C2. The chloro substituent at C3 will also induce a downfield shift for C3.
-
Thiolan-3-yloxy Moiety Protons (H2', H3', H4', H5'): The proton on the carbon bearing the oxygen (H3') is expected to be the most downfield of the thiolan protons due to the deshielding effect of the adjacent oxygen atom.[6] The protons on carbons adjacent to the sulfur atom (H2' and H5') will appear in the range of 2.9-3.2 ppm.[6][8] The remaining protons on C4' will be the most upfield.
-
Thiolan-3-yloxy Moiety Carbons (C2', C3', C4', C5'): The carbon directly attached to the oxygen (C3') will be significantly deshielded, appearing in the 80-82 ppm range.[6] The carbons adjacent to the sulfur atom (C2' and C5') are expected around 35-40 ppm.[6] C4' will be the most shielded carbon in the thiolan ring.
Experimental Protocol for NMR Data Acquisition and Validation
To obtain high-quality, verifiable NMR data for 3-Chloro-2-(thiolan-3-yloxy)pyridine, the following detailed protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[9] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[10]
-
Concentration: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[11][12]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Data Processing
-
Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar packages.[1]
-
Steps:
-
Fourier Transformation: Convert the raw free induction decay (FID) signal into the frequency domain spectrum.[13][14]
-
Phase Correction: Manually or automatically correct the phase of the spectrum.[14]
-
Baseline Correction: Correct any distortions in the baseline.[14]
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).[15]
-
Integration: Integrate the proton signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Caption: Experimental workflow for NMR analysis.
Advanced 2D NMR Experiments for Unambiguous Assignment
For a molecule with several coupled protons and carbons, 2D NMR experiments are crucial for definitive assignments.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, revealing the connectivity within the pyridine and thiolan rings.[11][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing a clear map of C-H one-bond connectivities.[11][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule.[16]
By employing this comprehensive approach, from prediction to advanced experimental verification, researchers can confidently elucidate the structure of 3-Chloro-2-(thiolan-3-yloxy)pyridine, paving the way for further investigation into its chemical and biological properties.
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